

# Application Notes & Protocols: Generating Patient-Derived Xenografts for Capivasertib Studies

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## Compound of Interest

Compound Name: *Capivasertib*

Cat. No.: *B1684468*

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## Introduction

**Capivasertib** (AZD5363) is a potent, selective, ATP-competitive pan-AKT inhibitor that targets all three isoforms of the AKT kinase (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of fresh tumor tissue from patients into immunodeficient mice, have emerged as a crucial preclinical tool.[4][5] These models largely retain the histological and genetic characteristics of the original tumor, providing a more predictive model for evaluating the efficacy of targeted therapies like **Capivasertib** compared to traditional cell line-derived xenografts.[4][5]

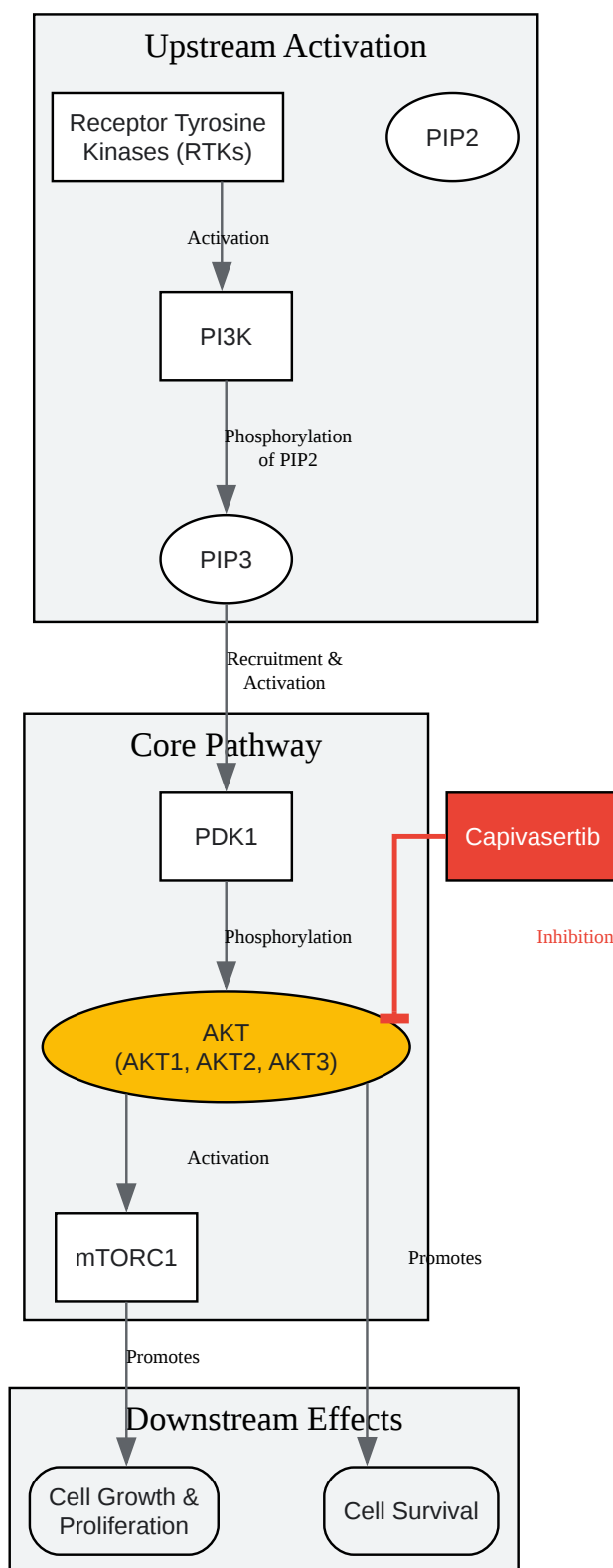
These application notes provide a detailed protocol for the generation and utilization of PDX models in preclinical studies evaluating the efficacy of **Capivasertib**, both as a monotherapy and in combination with other agents.

## Capivasertib: Mechanism of Action

**Capivasertib** inhibits the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway.[2][3] By binding to the ATP-binding pocket of AKT, **Capivasertib** prevents its

phosphorylation and activation, thereby disrupting downstream signaling that promotes cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway, often through mutations in PIK3CA, AKT1, or loss of PTEN, is common in various cancers, including breast, prostate, and ovarian cancers.[1][6] Preclinical studies have demonstrated that **Capivasertib** can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vivo.[2][7]

## Signaling Pathway



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Caption: The PI3K/AKT signaling pathway and the inhibitory action of **Capivasertib**.

## Experimental Protocols

### Protocol 1: Generation of Patient-Derived Xenografts (PDX)

This protocol outlines the steps for establishing PDX models from fresh patient tumor tissue. All procedures involving live animals must be approved and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

#### Materials:

- Fresh patient tumor tissue collected under sterile conditions
- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female)[8]
- Sterile surgical instruments
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- Anesthetics (e.g., isoflurane)
- Analgesics
- Sterile cryovials
- Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

#### Procedure:

- Tumor Tissue Collection and Processing:
  - Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
  - Process the tissue within 2-6 hours of collection.

- In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.
- Mechanically mince the tumor into small fragments (approximately 2-3 mm<sup>3</sup>).
- Implantation into Host Mice:
  - Anesthetize the immunodeficient mouse.
  - Shave and sterilize the implantation site (e.g., dorsal flank).
  - Make a small incision (approximately 5 mm) in the skin.
  - Create a subcutaneous pocket using blunt dissection.
  - Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can sometimes improve engraftment rates.
  - Close the incision with surgical clips or sutures.
  - Administer post-operative analgesics as per IACUC protocol.
- Tumor Growth Monitoring and Passaging:
  - Monitor the mice regularly for tumor growth by visual inspection and caliper measurements.
  - Once the tumor reaches a volume of approximately 1000-1500 mm<sup>3</sup>, euthanize the mouse.
  - Aseptically resect the tumor.
  - A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.
  - The remaining tumor tissue can be passaged into new host mice to expand the PDX model.
- Cryopreservation and Banking:

- Place minced tumor fragments into cryovials containing cryopreservation medium.
- Freeze the vials slowly to -80°C using a controlled-rate freezer, then transfer to liquid nitrogen for long-term storage.

## Protocol 2: In Vivo Efficacy Studies with Capivasertib in PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of **Capivasertib** in established PDX models.

Materials:

- Established PDX-bearing mice with tumor volumes of 150-250 mm<sup>3</sup>
- **Capivasertib** (formulated for oral administration)
- Vehicle control
- Combination therapy agents (e.g., fulvestrant, paclitaxel), if applicable
- Calipers for tumor measurement
- Animal balance

Procedure:

- Study Initiation and Randomization:
  - Once tumors in the cohort of PDX-bearing mice reach the desired size range, randomize the animals into treatment groups (e.g., Vehicle, **Capivasertib** monotherapy, Combination therapy).
  - Record the initial tumor volume and body weight of each mouse.
- Drug Administration:

- Administer **Capivasertib** and vehicle control to the respective groups via oral gavage. A common dosing schedule for **Capivasertib** in preclinical models is intermittent, such as four days on and three days off.[9] The recommended dose in a phase I study was 480 mg twice daily on a 4-days-on, 3-days-off schedule.[10]
- If testing a combination, administer the other drug(s) according to their established protocols.
- Monitoring and Data Collection:
  - Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor the body weight of the mice as an indicator of toxicity.
  - Observe the animals for any clinical signs of distress.
- Endpoint and Analysis:
  - The study endpoint may be a predetermined tumor volume, a specific time point, or evidence of significant toxicity.
  - At the end of the study, euthanize the mice and collect the tumors.
  - Analyze the data by comparing the tumor growth inhibition between the treatment and control groups.
  - Tumor samples can be used for pharmacodynamic biomarker analysis (e.g., Western blot for p-AKT, immunohistochemistry for Ki67).

## Data Presentation

### Table 1: Preclinical Efficacy of Capivasertib in PDX Models

PDX Model	Cancer Type	Genetic Alteration (s)	Treatment Group	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
Breast Cancer PDX	ER+ Breast Cancer	PIK3CA mutant	Capivasertib + Fulvestrant	Not Specified	Significant growth suppression	<a href="#">[10]</a>
Breast Cancer PDX	HER2-negative Breast Cancer	PIK3CA/AKT1/PTEN alterations	Capivasertib + Paclitaxel	Not Specified	Promising activity	<a href="#">[6]</a>
Prostate Cancer PDX	Castration-Resistant Prostate Cancer	Multiple alterations	CDK4/6i + AKTi (Capivasertib)	Not Specified	Synergistic antitumor activity	<a href="#">[11]</a>

**Table 2: Clinical Trial Data for Capivasertib**

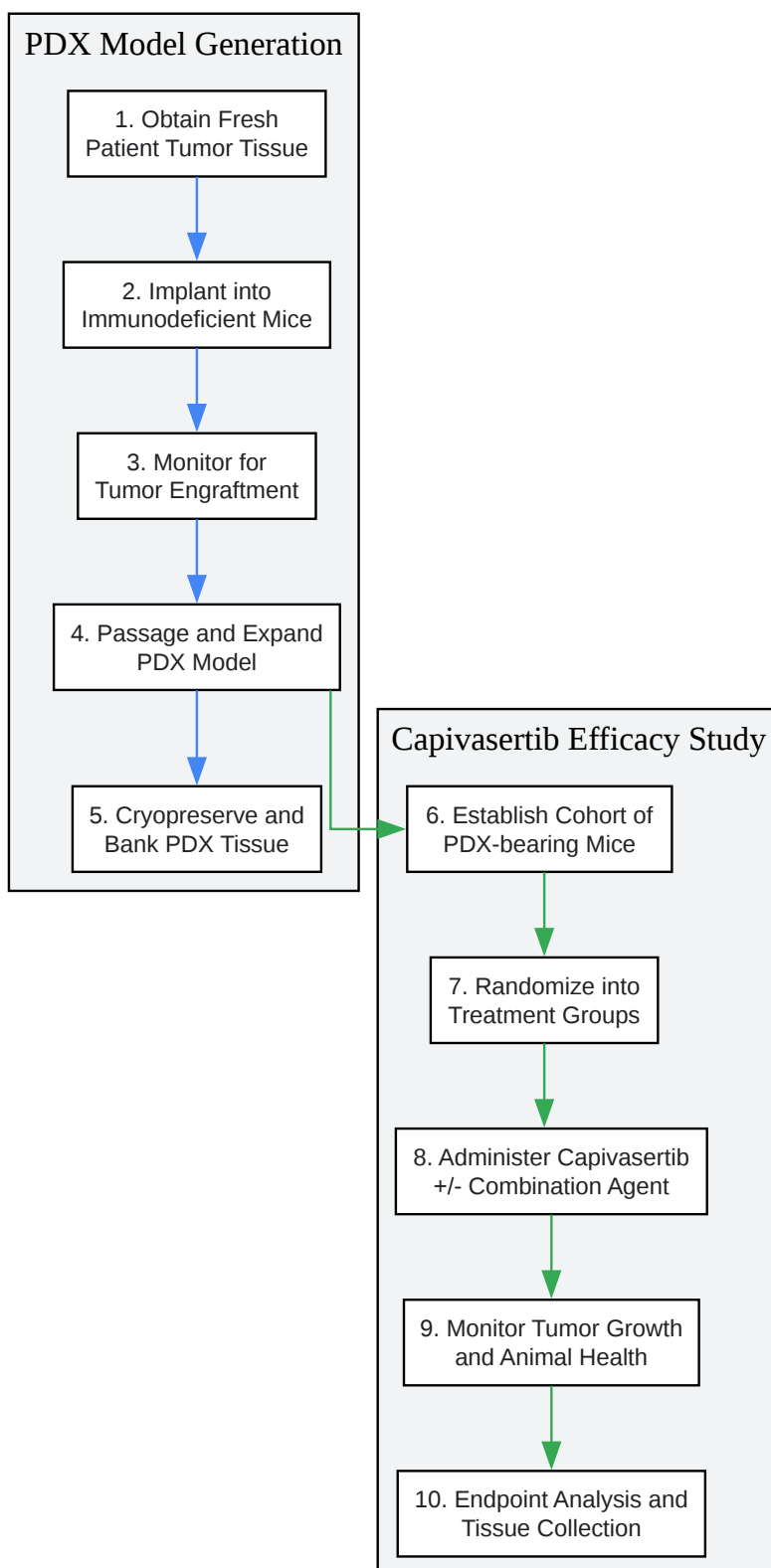


Clinical Trial	Phase	Cancer Type	Treatment	Population	Median Progression-Free Survival (PFS)	Objective Response Rate (ORR)
CAPItello-291	III	HR+, HER2- Advanced Breast Cancer	Capivasertib + Fulvestrant	Overall	7.2 months	22.9%
CAPItello-291	III	HR+, HER2- Advanced Breast Cancer	Placebo + Fulvestrant	Overall	3.6 months	12.2%
CAPItello-291	III	HR+, HER2- Advanced Breast Cancer (AKT pathway altered)	Capivasertib + Fulvestrant	Biomarker-altered	7.3 months	28.8%
CAPItello-291	III	HR+, HER2- Advanced Breast Cancer (AKT pathway altered)	Placebo + Fulvestrant	Biomarker-altered	3.1 months	9.7%

FAKTION	II	HR+ Advanced Breast Cancer	Capivaserti b + Fulvestrant	PI3K/AKT/ PTEN altered	Improved PFS and OS	Not specified
Phase I	I	Advanced Solid Tumors (AKT1 E17K mutant)	Capivaserti b Monothera py	ER+ MBC	5.5 months	20%

Data from CAPItello-291 and other trials.[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Experimental Workflow Diagram



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Caption: Workflow for generating PDX models and conducting **Capivasertib** efficacy studies.

## Conclusion

Patient-derived xenograft models are invaluable for the preclinical evaluation of targeted therapies like **Capivasertib**. By closely recapitulating the heterogeneity and molecular characteristics of human tumors, PDX models provide a robust platform for assessing drug efficacy, identifying predictive biomarkers, and exploring combination strategies. The protocols and information provided in these application notes offer a comprehensive guide for researchers aiming to utilize PDX models in their **Capivasertib**-related studies. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible preclinical data, ultimately accelerating the clinical development of this promising anti-cancer agent.

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